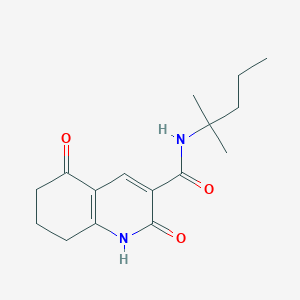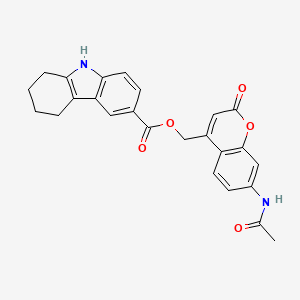
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTIQ and has been synthesized using different methods. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of MTIQ is not fully understood. However, studies have shown that MTIQ inhibits the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. MTIQ also inhibits the activity of protein kinase C, which is an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit various biochemical and physiological effects. For instance, MTIQ has been found to induce apoptosis, a process of programmed cell death, in cancer cells. MTIQ has also been found to inhibit the growth of various bacterial and fungal strains. Additionally, MTIQ has been found to exhibit antinociceptive activity, which is the ability to reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
MTIQ has several advantages for lab experiments. For instance, MTIQ is relatively easy to synthesize, and it exhibits potent biological activities. Additionally, MTIQ has been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of MTIQ is that it has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of MTIQ. One of the future directions is the synthesis of MTIQ derivatives with improved biological activities. Additionally, the study of the mechanism of action of MTIQ is still ongoing, and further research is needed to fully understand its mode of action. Another future direction is the use of MTIQ as a building block for the synthesis of new compounds with potential applications in various fields. Finally, the use of MTIQ in combination with other drugs for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, MTIQ is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTIQ has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, which have potential applications in material science. Further research is needed to fully understand the mechanism of action of MTIQ and to explore its potential applications in various fields.
Méthodes De Synthèse
MTIQ can be synthesized using different methods, including the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-amine. Another method involves the reaction of 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid with 2-methylpentan-2-ol in the presence of a dehydrating agent. The reaction mixture is then heated, and MTIQ is obtained.
Applications De Recherche Scientifique
MTIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. MTIQ has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, MTIQ has been used as a building block for the synthesis of various compounds, including heterocycles, which have potential applications in material science.
Propriétés
IUPAC Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-8-16(2,3)18-15(21)11-9-10-12(17-14(11)20)6-5-7-13(10)19/h9H,4-8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAHVNULEMMMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC2=C(CCCC2=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpentan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methoxy]-10H-acridin-9-one](/img/structure/B7681235.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![1-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7681264.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7681270.png)

![N-[2-[2-(1,3-benzothiazol-2-yl)-2-cyanoacetyl]phenyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B7681290.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7681321.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(1,2,5-trimethylpyrrol-3-yl)ethanone](/img/structure/B7681329.png)
![1-[2-(2-Fluorophenoxy)ethyl]-2-(naphthalen-2-yloxymethyl)benzimidazole](/img/structure/B7681330.png)